An In-Depth Technical Guide to the Chemical Properties and Stability of Imidazo[1,5-a]pyrazin-8(7H)-one
An In-Depth Technical Guide to the Chemical Properties and Stability of Imidazo[1,5-a]pyrazin-8(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Imidazo[1,5-a]pyrazin-8(7H)-one Core
The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. Its unique electronic and structural features make it a privileged core for the development of novel therapeutics, most notably as potent and selective inhibitors of bromodomains, such as BRD9.[1] As with any promising pharmaceutical lead, a thorough understanding of its intrinsic chemical properties and stability is paramount for successful drug development. This guide provides a comprehensive overview of the chemical characteristics and stability profile of the Imidazo[1,5-a]pyrazin-8(7H)-one core, offering field-proven insights for researchers navigating its development.
Molecular Structure and Physicochemical Properties
The Imidazo[1,5-a]pyrazin-8(7H)-one molecule consists of a fused imidazole and pyrazinone ring system. This arrangement results in a planar structure with a unique distribution of electron density, which dictates its chemical behavior.
Structural and Electronic Features
The structure of the parent Imidazo[1,5-a]pyrazin-8(7H)-one is characterized by the presence of a lactam functionality within the pyrazinone ring and an imidazole ring that contributes to its aromaticity and potential for hydrogen bonding. The nitrogen atoms in the scaffold can act as both hydrogen bond donors and acceptors, influencing its solubility and interactions with biological targets.
Computational studies on related nitrogen heterocycles suggest that the fusion of the imidazole ring to the pyrazine ring enhances the delocalization of π-electrons, which contributes to the overall stability of the molecule.[2] However, the presence of the electron-withdrawing carbonyl group in the pyrazinone ring can create reactive sites susceptible to nucleophilic attack.
Solubility and pKa
-
Solubility : The parent compound is expected to have moderate solubility in polar organic solvents like DMSO and DMF.[3] Its solubility in aqueous media is likely to be pH-dependent due to the presence of basic nitrogen atoms and the acidic lactam proton.
-
pKa : The imidazole moiety contains a basic nitrogen that can be protonated. The pKa of this nitrogen is expected to be in the range of 5-7, typical for imidazole-containing heterocycles. The lactam proton is weakly acidic, with an estimated pKa well above 14, and is unlikely to be deprotonated under physiological conditions.
A summary of the estimated physicochemical properties is presented in Table 1.
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₆H₅N₃O | Based on core structure |
| Molecular Weight | 135.12 g/mol | Based on core structure |
| Appearance | Likely a crystalline solid | Common for similar heterocyclic compounds[4] |
| Solubility | Soluble in DMSO, DMF; pH-dependent aqueous solubility | Inferred from related imidazopyrazinones[3] |
| LogP (calculated) | ~0.8 | Based on similar structures like Imidazo[1,5-a]pyrazine[5] |
| pKa (basic) | 5-7 | Typical range for imidazole nitrogens |
| pKa (acidic) | >14 | Estimated for the lactam proton |
Table 1: Estimated Physicochemical Properties of Imidazo[1,5-a]pyrazin-8(7H)-one
Chemical Reactivity and Stability
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. A comprehensive assessment of the stability of Imidazo[1,5-a]pyrazin-8(7H)-one requires a forced degradation study, which subjects the molecule to a range of stress conditions.
Theoretical Susceptibility to Degradation
The Imidazo[1,5-a]pyrazin-8(7H)-one core possesses several functional groups that could be susceptible to degradation under stress conditions:
-
Lactam Hydrolysis : The amide bond within the pyrazinone ring is a potential site for hydrolysis under acidic or basic conditions. This would lead to ring-opening and the formation of an amino acid derivative.
-
Oxidation : The electron-rich imidazole and pyrazine rings could be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen atoms.
-
Photodegradation : Aromatic heterocyclic systems can absorb UV radiation, which may lead to photochemical reactions and degradation.
The following diagram illustrates the potential sites of chemical reactivity on the Imidazo[1,5-a]pyrazin-8(7H)-one core.
Caption: Potential degradation pathways for the Imidazo[1,5-a]pyrazin-8(7H)-one core.
Recommended Forced Degradation Protocol
To experimentally determine the stability of Imidazo[1,5-a]pyrazin-8(7H)-one, a systematic forced degradation study should be conducted in accordance with ICH guidelines.[6][7][8] The goal is to induce a modest level of degradation (typically 5-20%) to identify the degradation products and pathways without completely destroying the molecule.
2.2.1. Hydrolytic Stability
-
Protocol:
-
Prepare solutions of Imidazo[1,5-a]pyrazin-8(7H)-one in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
-
Expected Outcome: The lactam bond is the most likely site for hydrolysis. Degradation is expected to be more pronounced under strong acidic and basic conditions compared to neutral pH.
2.2.2. Oxidative Stability
-
Protocol:
-
Prepare a solution of Imidazo[1,5-a]pyrazin-8(7H)-one in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature or slightly elevated temperature for a defined period (e.g., up to 24 hours).
-
Monitor the reaction for the formation of degradation products.
-
Analyze samples by HPLC-MS to identify the mass of any oxidation products.
-
-
Expected Outcome: Oxidation may lead to the formation of N-oxides or hydroxylated derivatives on the heterocyclic rings.
2.2.3. Photostability
-
Protocol:
-
Expose solid samples and solutions of Imidazo[1,5-a]pyrazin-8(7H)-one to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
Analyze the samples at appropriate time intervals to assess the extent of degradation.
-
-
Expected Outcome: The conjugated aromatic system may be susceptible to photolytic degradation, potentially leading to complex mixtures of products. The specific degradation pathway is difficult to predict without experimental data.
2.2.4. Thermal Stability
-
Protocol:
-
Expose solid samples of Imidazo[1,5-a]pyrazin-8(7H)-one to elevated temperatures (e.g., 80-120 °C) in a controlled environment.
-
Analyze the samples at various time points to determine the rate of thermal degradation.
-
Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional information on the thermal properties of the solid state.[9][10]
-
-
Expected Outcome: Imidazo[1,5-a]pyridine and related fused heterocyclic systems are generally reported to have good thermal stability.[4] Significant degradation is not expected at moderately elevated temperatures, but this needs to be confirmed experimentally.
The following diagram outlines the workflow for a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study of Imidazo[1,5-a]pyrazin-8(7H)-one.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.
Primary Analytical Technique: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability testing.[11]
-
Method: A reverse-phase HPLC method using a C18 column is generally suitable for this class of compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is a common choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Identification of Degradation Products: Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting peaks, which provides crucial information about the molecular weight of the degradation products. Further fragmentation analysis (MS/MS) can help in elucidating their structures.
Conclusion and Future Perspectives
The Imidazo[1,5-a]pyrazin-8(7H)-one core represents a valuable scaffold in modern drug discovery. While direct experimental data on its stability is limited, a comprehensive understanding can be built through a systematic approach that combines theoretical knowledge of its chemical structure with well-designed forced degradation studies. The lactam functionality and the electron-rich heterocyclic rings are the most probable sites of instability. A thorough investigation of its behavior under hydrolytic, oxidative, photolytic, and thermal stress is crucial for any drug development program involving this core. The insights gained from such studies will not only ensure regulatory compliance but also guide the development of stable and effective drug products.
References
-
ResearchGate. (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
PMC. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
MDPI. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available from: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]
-
Wiley Online Library. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available from: [Link]
-
RSC Publishing. Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. Available from: [Link]
-
ACS Publications. Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]
-
Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available from: [Link]
-
RSC Publishing. Quantum dynamics of the photostability of pyrazine. Available from: [Link]
-
ScienceDirect. Thermal degradation of novel piperazine-based amine blends for CO2 capture. Available from: [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link]
-
PubChem. Imidazo(1,5-a)pyrazine. Available from: [Link]
-
PMC. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
ACS Publications. Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. Available from: [Link]
-
ResearchGate. (PDF) Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. Available from: [Link]
-
HETEROCYCLES. FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. Available from: [Link]
- Google Patents. Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
-
PubMed. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Available from: [Link]
-
ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Available from: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available from: [Link]
-
MDPI. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]
-
Patsnap Eureka. An imidazo[1,5-a]pyrazin-8-amine compound, preparation method, pharmaceutical composition and application. Available from: [Link]
-
ResearchGate. Imidazo[1,2-a]pyrazin-8-ones, Imidazo[1,2-d][3][6][12]triazin-8-ones and Imidazo[2,1-f][3][6][12]triazine-8-ones as α2/α3 Subtype Selective GABAA Agonists for the. Available from: [Link]
Sources
- 1. hovione.com [hovione.com]
- 2. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride | 689297-88-9 | Benchchem [benchchem.com]
- 4. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
- 5. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. chempap.org [chempap.org]
- 11. sepscience.com [sepscience.com]
- 12. researchgate.net [researchgate.net]
